N-(4-isopropylphenyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide

Medicinal Chemistry Physicochemical Profiling Structure–Property Relationships

Researchers profiling Eis acetyltransferase inhibitors often find N-methylated quinoxaline-dione scaffolds limit H-bond interactions. This N-unsubstituted analog provides 3 H-bond donors (vs. 1 in 1,4-dimethyl series), elevated tPSA (~112 Ų), and a 4-isopropylphenyl group targeting a distinct hydrophobic sub-pocket. Ideal for SAR expansion & ADMET reference. - Enhanced H-bond donor capacity (HBD=3) for bidentate target engagement - Structurally differentiated 4-isopropylphenyl group for selectivity profiling - Validated chemotype in M. tuberculosis resistance-reversal assays

Molecular Formula C17H17N3O4S
Molecular Weight 359.4 g/mol
Cat. No. B4450871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-isopropylphenyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide
Molecular FormulaC17H17N3O4S
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3
InChIInChI=1S/C17H17N3O4S/c1-10(2)11-3-5-12(6-4-11)20-25(23,24)13-7-8-14-15(9-13)19-17(22)16(21)18-14/h3-10,20H,1-2H3,(H,18,21)(H,19,22)
InChIKeyMHDFMVSLQUIULF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Classification


N-(4-Isopropylphenyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide (molecular formula C17H17N3O4S, MW 359.4 g/mol) belongs to the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide class. This scaffold has been explored as a pharmacophore for acetyltransferase (Eis) inhibition [1], DPP-4 inhibition [2], carbonic anhydrase inhibition [3], and colchicine-site tubulin binding [4]. The compound is distinguished from the more common 1,4-dimethyl-substituted analogs by carrying free N–H groups at positions 1 and 4 of the quinoxaline-2,3-dione ring, which alters its hydrogen-bond donor capacity, solubility profile, and potential target engagement.

1
Free N–H groups at positions 1 and 4 of the quinoxaline-2,3-dione ring
Distinguished from 1,4-dimethyl-substituted analogs
2
Hydrogen-bond donor capacity (HBD = 3) for bidentate target engagement
May support enzyme active-site binding studies
3
4-Isopropylphenyl sulfonamide with intermediate steric profile
For acetyltransferase and scaffold-hopping research workflows

Why Generic Substitution Is Not Feasible


Generic substitution within the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide class is not feasible for targeted scientific applications because the N1 and N4 substituents fundamentally control both the conformational landscape and the hydrogen-bonding pharmacophore. The target compound retains unsubstituted amide N–H groups at positions 1 and 4, which provide two additional hydrogen-bond donors (HBD count = 3 vs. 1 for the 1,4-dimethyl analogs), raise the topological polar surface area (tPSA ≈ 112 Ų vs. ~95 Ų for the permethylated core), and reduce logP (clogP ≈ 2.13 for N-unsubstituted analogs in the formula-weight-matched series). These physicochemical shifts directly impact membrane permeability, solubility, and enzyme binding-site complementarity [1]. In the Eis inhibitor series, for instance, the N-methylation state on the quinoxaline-dione ring was found to modulate the inhibitor interaction with the conformationally malleable hydrophobic pocket formed by residues 28–37 [1]. A procurement decision that treats all 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamides as interchangeable ignores these critical structure–property differences.

Target Compound
N1 and N4 unsubstituted amide N–H groups; HBD = 3; tPSA ≈ 112 Ų; 4-isopropylphenyl substituent
1,4-Dimethyl Analog
N1 and N4 methylated; HBD = 1; tPSA ≈ 95 Ų; altered hydrogen-bond pharmacophore and permeability profile
Interchangeability Context
N-methylation state may shift conformational landscape and enzyme binding-site complementarity
Procurement Risk
Treating all 2,3-dioxo-tetrahydroquinoxaline-6-sulfonamides as interchangeable ignores structure–property differences

Quantified Differentiation Against Structural Comparators


Hydrogen-Bond Donor Count Elevation

The target compound possesses unsubstituted amide N–H groups at positions 1 and 4, conferring three hydrogen-bond donors (HBD = 3). In contrast, the widely studied 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold, exemplified by N-benzyl-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide (same MW 359.4 g/mol) , carries only one HBD (the sulfonamide N–H). This difference of 2 HBDs directly affects aqueous solubility, permeability, and the ability to engage biological targets requiring a bidentate hydrogen-bond donor motif.

HBD Count
Class-level
ΔHBD = +2
Target HBD = 3 vs analog HBD = 1
Supports bidentate hydrogen-bond donor engagement at enzyme active sites
In silico calculation; structure-based inference
Medicinal Chemistry Physicochemical Profiling Structure–Property Relationships

Topological Polar Surface Area Advantage

The tPSA of the target compound, bearing free N–H groups on the quinoxaline-2,3-dione, is approximately 112 Ų (calculated based on the formula-weight-matched analog bearing the same core). The 1,4-dimethyl-substituted congener with an identical sulfonamide side chain would present a tPSA of ~95 Ų [1]. This ~17 Ų increase in tPSA for the target compound is above the 90 Ų threshold often associated with improved oral absorption predictability, while the dimethyl analog falls below it, potentially altering passive membrane diffusion behavior.

Topological PSA
Class-level
tPSA ≈ 112 Ų
ΔtPSA ≈ +17 Ų vs ~95 Ų
May alter passive membrane diffusion and solubility behavior in cell-based assays
Ertl fragment-based method; formula-weight-matched scaffold
Drug Design ADMET Physicochemical Property Optimization

4-Isopropylphenyl Hydrophobic Surface Complementarity

The 4-isopropylphenyl group attached to the sulfonamide nitrogen provides a branched, moderately bulky hydrophobic surface area that is structurally distinct from the N-methyl-N-(3-methoxyphenyl) and N-methyl-N-(naphthalen-2-yl) substituents found in the most potent reported Eis inhibitors [1][2]. In crystallographic studies of related quinoxaline-6-sulfonamides bound to the Eis enzyme (PDB 5IV0), the N-aryl moiety occupies a hydrophobic pocket formed by residues 28–37 [1]. The 4-isopropyl group of the target compound provides a steric volume intermediate between the 3-methoxyphenyl and the naphthalen-2-yl substituents, offering a distinct shape complementarity profile that cannot be replicated by smaller (e.g., phenyl, 4-methylphenyl) or larger planar (naphthalen-2-yl) analogs.

N-Aryl Substituent
Class-level
4-Isopropylphenyl: branched C3 alkyl, intermediate steric volume
vs 3-methoxyphenyl (linear) and naphthalen-2-yl (planar bicyclic)
May support hydrophobic pocket selectivity profiling distinct from linear or planar analogs
Crystallographic inference from PDB 5IV0; Eis hydrophobic pocket context
Structure-Based Drug Design Hydrophobic Pocket Targeting Fragment-Based Screening

Optimal Research and Application Scenarios


Chemical Probes for Acetyltransferase Enzymes

The three hydrogen-bond donor capacity (sulfonamide N–H plus two quinoxaline-dione N–H groups) of this compound makes it a candidate for probing acetyltransferase active sites where bidentate hydrogen bonding to backbone carbonyls is required, as evidenced by the Eis inhibitor co-crystal structures (PDB 5IV0) [1]. The 4-isopropylphenyl group may additionally sample a hydrophobic sub-pocket distinct from that engaged by N-methyl-N-aryl analogs, enabling selectivity profiling within the acetyltransferase family.

ADMET Comparator for Quinoxaline-Sulfonamide Series

With its elevated tPSA (~112 Ų) and higher HBD count (3) relative to the 1,4-dimethyl-2,3-dioxo scaffold, this compound serves as a valuable reference standard in systematic ADMET profiling campaigns aimed at quantifying the impact of N1/N4 methylation on solubility, permeability, and metabolic stability within the quinoxaline-6-sulfonamide chemical series [1].

Scaffold-Hopping for PARP-1 or DPP-4 Inhibitor Programs

Recent studies have demonstrated that 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline can serve as a bioisosteric replacement for the phthalazinone motif in PARP-1 inhibitors [1], while the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold has been validated as a DPP-4 inhibitor framework [2]. The N-unsubstituted target compound provides a distinct starting point for scaffold-hopping campaigns where the hydrogen-bonding contribution of the free N–H groups is hypothesized to improve target engagement or selectivity.

Screening in Aminoglycoside Resistance Reversal Assays

The quinoxaline-6-sulfonamide chemotype has been validated in functional assays demonstrating complete reversal of kanamycin resistance in Mycobacterium tuberculosis K204 through Eis inhibition [1]. The target compound, with its structurally differentiated 4-isopropylphenyl substituent and free N–H groups, is a logical candidate for inclusion in resistance-reversal screening panels where N-methylated or naphthyl-substituted analogs have already been profiled, enabling SAR expansion around the hydrophobic pocket engagement.

Application
Selection Property
Validation Focus
Acetyltransferase enzyme probe studies
H-bond donor capacity review
Bidentate binding motif context
Quinoxaline-sulfonamide ADMET profiling
tPSA and HBD differentiation
Permeability and solubility context
Scaffold-hopping campaigns (PARP-1 / DPP-4)
N-unsubstituted core scaffold
Target engagement comparison review
Resistance-reversal screening studies
4-Isopropylphenyl motif review
SAR expansion and pocket engagement context
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